Carbonsäuresalze

Carboxylic acid salts are inorganic compounds that result from the reaction of a carboxylic acid with a base, such as sodium hydroxide or potassium hydroxide. These salts feature a carboxylate ion (R-COO⁻) bound to a metal cation, where R represents an alkyl or aryl group. They exhibit a wide range of physical properties depending on the specific substituents and counterions involved.

Carboxylic acid salts are versatile reagents in organic synthesis due to their ability to act as nucleophiles and basicity varying from strong to weak bases. Common applications include buffer solutions, catalysts in various reactions, and intermediates in pharmaceutical manufacturing. For instance, sodium acetate serves as an effective buffering agent, while potassium citrate is used as a chelating agent in food preservation.

These salts can be synthesized through direct neutralization or via ester hydrolysis followed by acid-base reactions. Their stability varies with temperature, humidity, and the presence of other chemicals, making proper storage conditions crucial for maintaining their efficacy.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

sodium acetate-18o2 | 66012-98-4 | C3H7Na18O2 |

|

Formic acid, cadmiumsalt (8CI,9CI) | 4464-23-7 | 2[CHO2-].Cd+2 |

|

Sodium Formate-d | 3996-15-4 | CHO2-.Na+ |

|

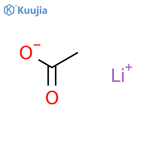

Lithium acetate | 546-89-4 | C2H3LiO2 |

|

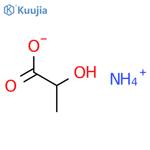

Ammonium lactate | 52003-58-4 | C3H9NO3 |

|

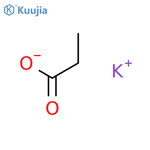

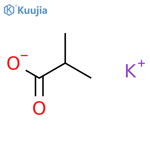

potassium propionate | 327-62-8 | C3H5KO2 |

|

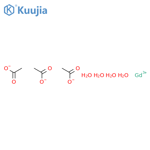

Acetic acid,gadolinium(3+) salt, tetrahydrate (8CI,9CI) | 15280-53-2 | 3[C2H3O2-].Gd+3.4[H2O] |

|

Potassium isobutyrate | 19455-20-0 | C4H7KO2 |

|

GOLD (III) ACETATE | 15804-32-7 | C6H9AUO6 |

|

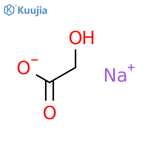

Sodium glycolate | 2836-32-0 | C2H3NaO3 |

Verwandte Literatur

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

Empfohlene Lieferanten

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte